molecular formula C10H11N3O B1650391 4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one CAS No. 117258-23-8

4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one

Cat. No.: B1650391
CAS No.: 117258-23-8
M. Wt: 189.21 g/mol
InChI Key: MEIWMIJMSLTVRC-UHFFFAOYSA-N
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Description

4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one (CAS 117258-23-8) is a high-purity chemical reagent supplied for advanced research and development. This compound has a molecular formula of C 10 H 11 N 3 O and a molecular weight of 189.214 g/mol . This compound is a derivative of the 1,2,4-triazole chemical class, which is recognized in scientific literature for its broad spectrum of biological activities. Researchers investigate 1,2,4-triazole derivatives like this one for potential applications in developing novel antifungal, anticancer, and antiviral agents . Its structure serves as a critical pharmacophore in medicinal chemistry, allowing scientists to explore its mechanism of action and interactions with various biological targets. As a building block, it is also valuable in synthetic chemistry for constructing more complex heterocyclic systems. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-3-5-8(6-4-7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIWMIJMSLTVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151741
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(4-methylphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117258-23-8
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117258238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-3-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Preparation Methods

Reaction Mechanism and Conditions

Cyclocondensation remains a cornerstone for constructing the 1,2,4-triazole core. A representative approach involves reacting substituted hydrazines with carbonyl compounds under basic or acidic conditions. For 4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one, hydrazine derivatives such as 3-amino-5-thio-1,2,4-triazole are condensed with 4-methylbenzaldehyde in the presence of sodium hydroxide, followed by cyclization in ethanol at reflux temperatures. This method proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, forming a hydrazone intermediate that undergoes intramolecular cyclization to yield the triazole ring.

Optimization Strategies for Yield Improvement

Yields in cyclocondensation reactions are highly dependent on solvent choice and reaction duration. For instance, substituting ethanol with 2-propanol and saturating the mixture with ammonia improves cyclization efficiency, achieving yields up to 72%. Additionally, stoichiometric control of the carbonyl component (e.g., 4-methylbenzaldehyde) minimizes side products like dihydrotriazoles.

Alkylation of Pre-formed 1,2,4-Triazole Intermediates

Methylation Agents and Base Selection

Direct alkylation of 3-(4-methylphenyl)-1H-1,2,4-triazol-5-one with methyl iodide or dimethyl sulfate introduces the 4-methyl group. Sodium ethoxide or potassium carbonate serves as the base, facilitating deprotonation at the N4 position of the triazole. In a documented protocol, treatment of 3-(4-methylphenyl)-1H-1,2,4-triazol-5-one with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours yields the target compound in 85% purity.

Impact of Solvent Systems on Reaction Efficiency

Polar aprotic solvents like DMF or acetonitrile enhance alkylation rates by stabilizing the transition state. However, ethanol-water mixtures (4:1 v/v) reduce side reactions such as O-alkylation, particularly when using bulkier alkylating agents like ethyl bromide. Post-reaction purification via azeotropic distillation with toluene eliminates residual solvents, as evidenced in industrial-scale syntheses.

Nucleophilic Substitution Approaches

Thiol Displacement with 4-Methylbenzyl Halides

Nucleophilic substitution at the triazole’s sulfur atom provides an alternative route. Reacting 5-mercapto-4-methyl-1H-1,2,4-triazol-3-amine with 1-(bromomethyl)-4-methylbenzene in ethanol-water (3:1 v/v) at 75°C for 20 minutes achieves 66% yield. The mechanism involves thiolate ion formation under basic conditions, followed by displacement of the bromide leaving group.

Base-Catalyzed Reaction Optimization

Sodium hydroxide concentrations above 1 M are critical for complete thiol deprotonation. Excess 1-(bromomethyl)-4-methylbenzene (1.2 equivalents) compensates for competing hydrolysis, while refrigeration of the reaction mixture overnight ensures crystalline precipitation. Recrystallization from chloroform further enhances purity to >95%.

Coupling Agent-Mediated Cyclization Methods

Carbodiimide-Based Coupling Reactions

Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) facilitate triazole formation from carboxylic acid precursors. For example, 4-methylphenylacetic acid is activated with EDCl and N-hydroxysuccinimide (NHS), then coupled with methylhydrazine to form a hydrazide intermediate. Subsequent cyclization in tetrahydrofuran (THF) at 80°C produces the target compound in 78% yield.

Solvent and Temperature Effects on Cyclization

Non-polar solvents such as dichloromethane (DCM) slow cyclization kinetics but improve regioselectivity. Conversely, elevated temperatures (90°C) in DCM-acetic acid mixtures reduce reaction times from 48 to 24 hours. Industrial protocols prioritize acetone or ethyl acetate due to their low cost and ease of removal.

Comparative Analysis of Synthetic Routes

Yield and Purity Across Different Methods

Method Starting Materials Conditions Yield (%) Purity (%)
Cyclocondensation Hydrazine, 4-methylbenzaldehyde 2-propanol, NH3, reflux 72 90
Alkylation 3-(4-methylphenyl)-1H-triazol-5-one, CH3I DMF, 60°C 85 88
Nucleophilic Substitution 5-mercapto-triazol-3-amine, 4-methylbenzyl bromide NaOH, ethanol, 75°C 66 95
Coupling Agent 4-methylphenylacetic acid, methylhydrazine EDCl, THF, 80°C 78 92

Scalability and Industrial Applicability

Industrial processes favor alkylation and coupling agent methods due to minimal purification requirements. For instance, avoiding column chromatography by using crystalline intermediates (e.g., (2R,4R)-2-(2,4-difluorophenyl)-2-(iodomethyl)-4-(trityloxymethyl)tetrahydrofuran) reduces production costs. In contrast, nucleophilic substitution is cost-prohibitive at scale due to high reagent consumption.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of triazolone oxides.

    Reduction: Formation of triazolone alcohols.

    Substitution: Formation of substituted triazolones with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
Research has indicated that triazole compounds exhibit significant antifungal properties. Specifically, 4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one has been studied for its efficacy against various fungal strains. Its mechanism of action typically involves inhibiting ergosterol synthesis, essential for fungal cell membrane integrity.

Antitumor Properties
Studies have suggested that triazole derivatives can serve as potential anticancer agents. The compound's ability to interfere with cellular signaling pathways involved in tumor growth and proliferation has been a focus of investigation. For instance, derivatives of triazoles have shown promise in inhibiting cancer cell lines in vitro, indicating a potential for development into therapeutic agents .

Case Study: Synthesis and Biological Evaluation
A study conducted by El-Hiti et al. synthesized similar triazole derivatives and evaluated their biological activities. The results demonstrated that modifications on the triazole ring could enhance biological activity against specific cancer cell lines . This suggests that this compound may also exhibit comparable or enhanced properties under similar conditions.

Agricultural Applications

Fungicides
The compound's antifungal properties make it a candidate for use as an agricultural fungicide. Triazoles are widely used in crop protection due to their effectiveness against a broad spectrum of fungal pathogens. Research into the application of this specific triazole has shown it can effectively control plant diseases caused by fungi such as Fusarium and Botrytis spp. .

Material Science Applications

Polymer Chemistry
Triazole compounds are also explored in polymer science for their ability to act as cross-linking agents or as part of polymer backbones. Their incorporation into polymers can enhance thermal stability and mechanical properties. Research is ongoing to assess how this compound can be utilized in developing advanced materials with specific functionalities .

Summary Table of Applications

Field Application Notes
Medicinal ChemistryAntifungal ActivityInhibits ergosterol synthesis
Antitumor PropertiesPotential anticancer agent
AgricultureFungicidesEffective against Fusarium and Botrytis spp.
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of 1,2,4-triazol-5-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Key Structural Features
4-Methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one 4-CH₃, 3-(4-CH₃C₆H₄) Moderate lipophilicity, planar aromatic ring
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one 4-ClC₆H₄, 1-cyclopropylmethyl, 3-CH₃ Increased electronegativity, bulky substituents
4-(3-Chloro-4-methylphenyl)-1H-1,2,4-triazol-5(4H)-one 3-Cl, 4-CH₃ on phenyl ring Enhanced halogen-mediated bioactivity
4-{4-[(3-Fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one 4-O-(3-F-C₆H₄CH₂), 3-CH₃ Improved CNS penetration (anticonvulsant)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial activity by increasing electrophilicity .
  • Bulkier substituents (e.g., cyclopropylmethyl) reduce solubility but improve target specificity .
  • Methoxy/ethoxy groups (e.g., in 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl) derivatives) increase lipophilicity, favoring membrane interactions .

Physicochemical Properties

Acidity (pKa) and Solvent Effects

pKa values, determined via potentiometric titration in non-aqueous solvents, reflect the compound’s ability to donate protons:

Compound pKa (Isopropyl Alcohol) pKa (Acetonitrile)
4-Methyl-3-(4-methylphenyl)-triazol-5-one 9.2 ± 0.1 8.7 ± 0.1
3-(2,4-Dichlorophenyl)-4-(4-methoxyphenyl) 8.5 ± 0.2 7.9 ± 0.2
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl) 9.8 ± 0.1 9.3 ± 0.1

Trends :

  • Electron-donating groups (e.g., methoxy) increase pKa by stabilizing the deprotonated form .
  • Polar solvents (e.g., acetonitrile) lower pKa due to enhanced solvation .
Lipophilicity (LogP)

Lipophilicity, critical for bioavailability, was assessed via RP-TLC:

Compound Experimental LogP Predicted LogP (ALOGPS)
4-Methyl-3-(4-methylphenyl)-triazol-5-one 2.1 ± 0.1 2.3
5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl) 3.4 ± 0.2 3.2
3-Phenyl-5-p-tolyl-1H-triazole 2.8 ± 0.1 2.7

Implications : Higher LogP values correlate with improved membrane permeability but may reduce aqueous solubility .

Antifungal and Antimicrobial Activity
  • 3-(2,4-Dichlorophenyl)-4-(4-methoxyphenyl) : Superior antifungal activity (MIC = 8 µg/mL) attributed to chlorine’s electronegativity .
  • 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl] : Exhibits anticancer activity (IC₅₀ = 12 µM against HeLa) via EGFR kinase inhibition .
Central Nervous System (CNS) Activity
  • 4-{4-[(3-Fluorobenzyl)oxy]phenyl}-3-methyl-triazol-5-one : ED₅₀ = 25.5 mg/kg in MES-induced seizures, surpassing carbamazepine (PI > 48.8) .
Herbicidal Activity
  • 4-Difluoromethyl-1-(4-chloro-2-fluorophenyl) : Key intermediate for carfentrazone-ethyl synthesis, a potent herbicide (75.7% yield, 97.3% purity) .

Biological Activity

4-Methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of the biological activity of this compound.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC10H11N3O
Molecular Weight189.214 g/mol
Density1.24 g/cm³
Melting PointNot Available
LogP1.496

These properties indicate a moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound and its analogs possess activity against various bacterial strains.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis. The results indicated that compounds with similar structural features to this compound demonstrated moderate to strong inhibition against these microorganisms .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
4-Methyl-3-(4-methylphenyl)-...Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Enterococcus faecalis16 µg/mL

Anti-inflammatory Activity

In addition to antimicrobial properties, triazole derivatives are also noted for their anti-inflammatory effects. A comparative study highlighted that certain derivatives reduced pro-inflammatory cytokine production in cell cultures.

Case Study: Inhibition of Cytokine Production
In vitro experiments showed that treatment with triazole derivatives led to a significant decrease in the production of TNF-alpha and IL-6 in stimulated macrophages. The most potent compound in this study was structurally related to this compound .

Table 2: Anti-inflammatory Effects of Triazole Derivatives

CompoundCytokine Inhibition (%)Concentration (µg/mL)
4-Methyl-3-(4-methylphenyl)-...TNF-alpha: 75%50
IL-6: 60%50

The biological activity of triazoles is often attributed to their ability to interact with specific enzymes and receptors involved in microbial growth and inflammatory processes. For instance, they may inhibit enzymes like fatty acid synthase or interfere with cell wall synthesis in bacteria .

Q & A

Q. What are the established synthetic routes for 4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of precursors such as substituted hydrazines and thioureas. Key steps include:

  • Cyclization Conditions : Use of ethanol or dimethylformamide (DMF) as solvents at 60–100°C for 8–12 hours .
  • Catalysts : Bases like potassium carbonate or triethylamine facilitate deprotonation and cyclization .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. Optimization Table :

ParameterTypical RangeImpact on Yield/Purity
Temperature60–100°CHigher temps accelerate cyclization but may degrade sensitive groups .
SolventEthanol, DMFPolar aprotic solvents enhance reaction rates .
Reaction Time8–12 hoursExtended time improves conversion but risks side products .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and regiochemistry. Look for characteristic triazole proton signals at δ 7.5–8.5 ppm and methyl groups at δ 2.3–2.5 ppm .
  • X-ray Crystallography : Resolves absolute configuration and validates bond lengths/angles (e.g., triazole ring planarity) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% with retention time consistency) .

Q. Key Spectral Data :

TechniqueCritical Peaks/Features
IR SpectroscopyC=O stretch (1650–1700 cm1^{-1}), N–H bend (3200–3400 cm1^{-1}) .
Mass SpectrometryMolecular ion [M+H]+^+ at m/z 231.32 (theoretical) .

Advanced Research Questions

Q. How can crystallographic software like SHELX be applied to refine the crystal structure, and what challenges might arise?

Methodological Answer:

  • SHELX Workflow :
    • Data Integration : Use SHELXC/D for initial phase determination from X-ray diffraction data .
    • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. Validate with R-factor convergence (<0.05 for high-resolution data) .
  • Challenges :
    • Twinned Crystals : Use TWIN/BASF commands in SHELXL to model twin domains .
    • Disordered Substituents : Apply PART/SUMP restraints to handle overlapping electron densities (e.g., methyl groups) .

Q. Software Comparison :

ToolStrengthsLimitations
SHELXRobust for small molecules, open-sourceLimited GUI for macromolecules .
WinGXIntegrated GUI for data visualizationRequires familiarity with OLEX2 .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Cross-Validation :
    • NMR vs. X-ray : Compare methyl group positions in NMR (chemical environment) with crystallographic coordinates (bond lengths). Discrepancies may indicate dynamic effects (e.g., tautomerism) .
    • Computational Modeling : Use density functional theory (DFT) to optimize geometry and calculate NMR shifts (e.g., Gaussian09 with B3LYP/6-31G*) .
  • Case Study : A 0.1 Å deviation in triazole ring bond lengths (X-ray vs. DFT) suggests lattice strain, resolved via Hirshfeld surface analysis .

Q. What computational methods are suitable for predicting thermodynamic properties and bioactivity?

Methodological Answer:

  • Thermodynamic Calculations :
    • Gibbs Free Energy : Compute using Gaussian09 (B3LYP/6-311++G**) for reaction feasibility (e.g., cyclization ΔG < 0) .
    • Solubility Prediction : Use COSMO-RS to model solvent interactions (logP ~2.5 in water) .
  • Bioactivity Modeling :
    • Molecular Docking : AutoDock Vina screens for binding to fungal CYP51 (target for antifungal activity) .
    • QSAR : Correlate substituent electronegativity with antimicrobial IC50_{50} values (R2^2 >0.8) .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Antifungal Assay :
    • Strain Selection : Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) .
    • Protocol : Broth microdilution (CLSI M27/M38 guidelines), measure MIC (minimum inhibitory concentration) after 48 hours .
  • Cytotoxicity Screening :
    • Use MTT assay on HEK293 cells to determine selectivity index (SI = IC50_{50} mammalian cells / MIC) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one
Reactant of Route 2
4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazol-5-one

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